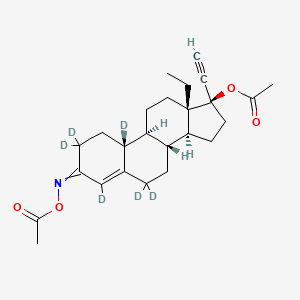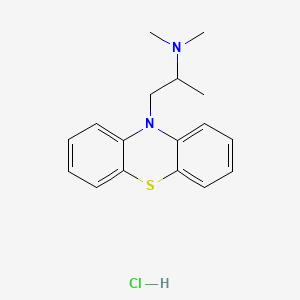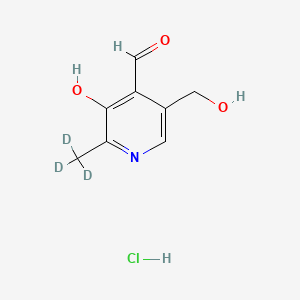
cis-Capsaicin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Capsaicin-d3: is a synthetic derivative of capsaicin, the active component in chili peppers responsible for their pungency. This compound is a deuterated form of cis-capsaicin, where three hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of capsaicin due to the stability and traceability of deuterium.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Capsaicin-d3 typically involves the deuteration of vanillylamine and subsequent coupling with a deuterated fatty acid. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for characterization.
化学反应分析
Types of Reactions: cis-Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chain to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
科学研究应用
cis-Capsaicin-d3 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biological effects of capsaicin and its analogs.
Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of cis-Capsaicin-d3 involves binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a protein involved in pain and heat sensation. This binding leads to the activation of the receptor, causing an influx of calcium ions and subsequent desensitization of sensory neurons. This process results in the analgesic and anti-inflammatory effects observed with capsaicin and its derivatives.
相似化合物的比较
Capsaicin: The parent compound, known for its pungency and therapeutic effects.
Dihydrocapsaicin: Another major capsaicinoid with similar properties but differing in the saturation of the fatty acid chain.
Nordihydrocapsaicin: A less potent analog with a shorter fatty acid chain.
Homocapsaicin and Homodihydrocapsaicin: Minor capsaicinoids with variations in the fatty acid chain length and saturation.
Uniqueness: cis-Capsaicin-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
属性
CAS 编号 |
1185237-43-7 |
|---|---|
分子式 |
C18H24NO3D3 |
分子量 |
308.44 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
25775-90-0 (unlabelled) |
同义词 |
(6Z)-N-[(4-Hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-Capsaicin-d3; Civamide-d3; Zucapsaicin-d3 |
标签 |
Capsaicin Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











